
Thiourea, (3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (3-methyl-2-butenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, (3-methyl-2-butenyl)-, can be synthesized through a simple condensation reaction between primary amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
On an industrial scale, thiourea is commonly produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and widely used in the production of thiourea and its derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, (3-methyl-2-butenyl)-, undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: Thiourea can be reduced to form different thiol compounds.
Substitution: Thiourea can participate in substitution reactions, where the sulfur atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of alkyl halides or other electrophilic reagents .
Major Products Formed
The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
Thiourea, (3-methyl-2-butenyl)-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which thiourea, (3-methyl-2-butenyl)-, exerts its effects involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . In the case of its antioxidant properties, thiourea acts as a scavenger of free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to thiourea, (3-methyl-2-butenyl)-, include:
Isoprenyl-thiourea: Known for its antimicrobial and cytotoxic activities.
Urea: Structurally similar to thiourea but with an oxygen atom instead of sulfur.
Selenourea: Similar to thiourea but with a selenium atom instead of sulfur.
Uniqueness
Thiourea, (3-methyl-2-butenyl)-, is unique due to its specific structural features and the presence of the 3-methyl-2-butenyl group, which enhances its biological activity compared to other thiourea derivatives .
Propiedades
Número CAS |
179413-25-3 |
|---|---|
Fórmula molecular |
C6H12N2S |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
3-methylbut-2-enylthiourea |
InChI |
InChI=1S/C6H12N2S/c1-5(2)3-4-8-6(7)9/h3H,4H2,1-2H3,(H3,7,8,9) |
Clave InChI |
LVLLQAJPSFOLER-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCNC(=S)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


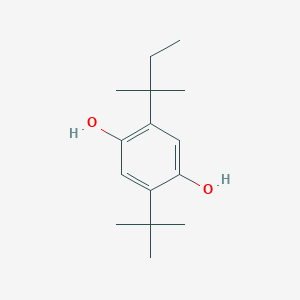
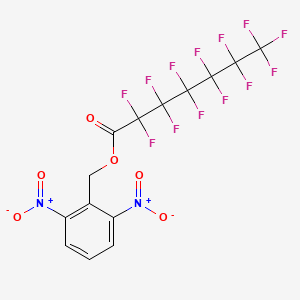
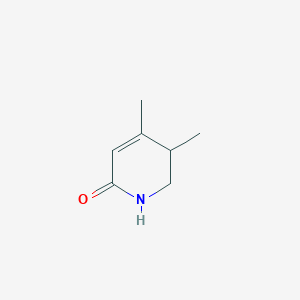
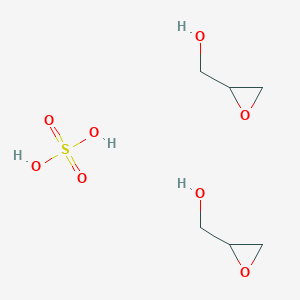
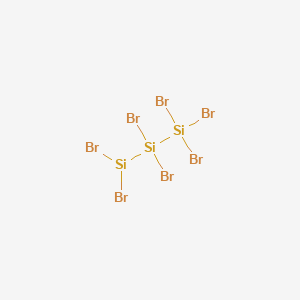
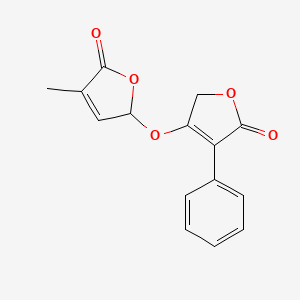
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

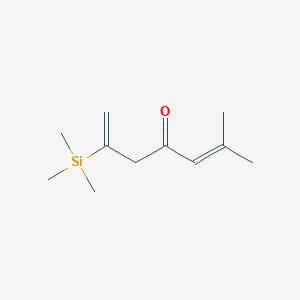
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
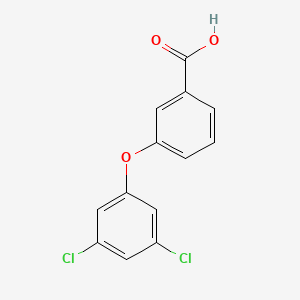
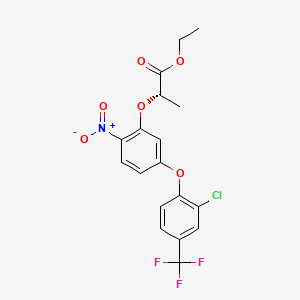
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
